z-d-Dap(boc)-oh
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Description
Z-D-Dap(Boc)-OH is a chemical compound with the molecular formula C16H24N2O5 and a molecular weight of 324.37 . Its IUPAC name is benzyl N-[(2R)-1-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]carbamate . It is also known as ®-Nalpha-Boc-Nbeta-Z-2,3-diaminopropan-1-ol .
Molecular Structure Analysis
The InChI key for Z-D-Dap(Boc)-OH is ZRYGVUNFLKWGQH-CYBMUJFWSA-N . The canonical SMILES representation is CC©©OC(=O)NCC(CO)NC(=O)OCC1=CC=CC=C1 .Physical And Chemical Properties Analysis
Z-D-Dap(Boc)-OH is a solid compound that should be stored at 2-8 °C . It is soluble in DMSO .Scientific Research Applications
Photocatalysis in Environmental Remediation
- The construction of a 2D/2D Bi2O2CO3/Bi4O5Br2 heterostructure, a direct Z-scheme photocatalyst, shows enhanced photocatalytic activity for NOx removal, a critical component in air pollution control (Zhu et al., 2019). This application demonstrates the potential of Z-d-Dap(boc)-oh in environmental science, particularly in addressing air quality issues.
Synthesis of Novel Compounds
- Research on the hydrothermal synthesis and structural characterization of new hybrid zinc borates, like [Zn(dap)2][B4O6(OH)2], showcases the use of Z-d-Dap(boc)-oh in creating new materials with potential applications in various fields, including material science and engineering (Wei et al., 2017).
Development of Efficient Synthesis Methods
- The practical and efficient synthesis of orthogonally protected α-2,3-Diaminopropionic Acid (2,3-Dap), 2,4-Diaminobutanoic Acid (2,4-Dab), and their N-Methylated derivatives, starting from Fmoc-Asp/Glu, highlights the role of Z-d-Dap(boc)-oh in improving synthesis techniques in organic chemistry (Rao et al., 2006).
Advances in Peptide Synthesis
- The synthesis of polymyxin B heptapeptide, which contains four Dab residues, using a process that involves Nalpha-Boc-L-Gln-OH and a polymer-supported hypervalent iodine reagent in water, is an excellent example of Z-d-Dap(boc)-oh's role in peptide synthesis (Yamada et al., 2004).
Photocatalytic CO2 Reduction
- The development of a Z-scheme heterojunction photocatalyst for CO2 reduction, featuring g-C3N4/Bi2O2[BO2(OH)], demonstrates the potential of Z-d-Dap(boc)-oh in addressing global climate change by converting CO2 into environmentally benign substances (Guo et al., 2020).
properties
IUPAC Name |
(2R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6/c1-16(2,3)24-14(21)17-9-12(13(19)20)18-15(22)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKGPJRAGHSOLM-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426527 |
Source
|
Record name | z-d-dap(boc)-oh | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid | |
CAS RN |
62234-36-0 |
Source
|
Record name | z-d-dap(boc)-oh | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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